![molecular formula C12H11N3OS2 B5849900 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that derivatives of 1,3,4-thiadiazole might have the ability to disrupt processes related to DNA replication .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,3,4-Thiadiazole derivatives: have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring is known to confer significant biological activity, and when combined with a methylthio group, the compound’s efficacy against various bacterial and fungal strains is enhanced . Research has shown that these compounds can be potent inhibitors of microbial growth, making them valuable in the development of new antimicrobial agents.

Anticancer Potential

The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer drug development. These compounds can disrupt DNA replication processes, thereby inhibiting the proliferation of cancer cells. Studies have indicated that certain derivatives exhibit selective toxicity towards cancer cells over normal cells, which is a desirable trait in chemotherapy .

Enzyme Inhibition

Thiadiazole derivatives are known to act as enzyme inhibitors, with potential applications in treating diseases where enzyme regulation is therapeutic. For instance, they can inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is targeted in certain types of cancer therapies .

Forensic Science

Some thiadiazole derivatives, particularly those with sulfur-containing groups, have been found to be excellent fluorogenic reagents for fingerprint detection. They offer higher sensitivity compared to traditional methods and can be used to develop new techniques for forensic analysis .

Mecanismo De Acción

Target of Action

The compound belongs to the 1,3,4-thiadiazole class of compounds, which have been studied for their wide range of biological activities . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the potential antimicrobial and anticancer activities of 1,3,4-thiadiazol derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in these cells .

Result of Action

Based on the potential antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may induce cell death in these cells .

Propiedades

IUPAC Name |

(E)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS2/c1-17-12-15-14-11(18-12)13-10(16)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKFDWLJLWQRLF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

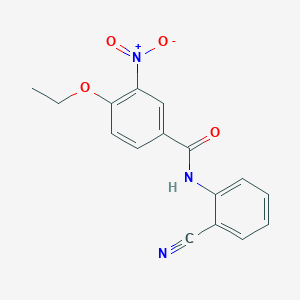

![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

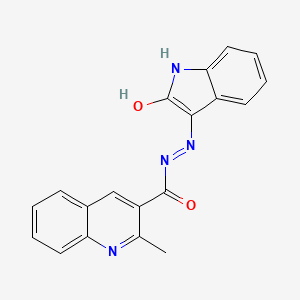

![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)

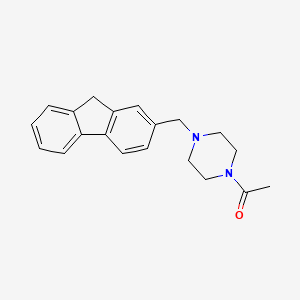

![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)

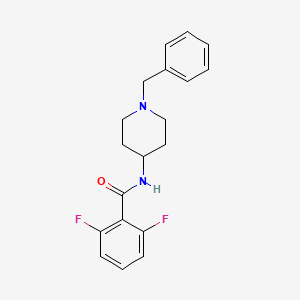

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)

![3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)